Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a methyl ester at position 3, a 6-methyl group, and a 3-((4-chlorophenyl)sulfonyl)propanamido moiety at position 2. Its molecular formula is C₂₀H₂₁ClN₂O₅S₂, with a calculated molecular weight of 468.5 g/mol.
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S2/c1-12-3-8-15-16(11-12)28-19(18(15)20(24)27-2)22-17(23)9-10-29(25,26)14-6-4-13(21)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLKOOYZFCOGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:
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Formation of the Benzo[b]thiophene Core: : The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-methylthiophene. This precursor undergoes a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide to form the benzo[b]thiophene ring.
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Sulfonylation: : The introduction of the sulfonyl group is achieved by reacting the benzo[b]thiophene derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step ensures the formation of the sulfonylated intermediate.
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Amidation: : The sulfonylated intermediate is then reacted with 3-aminopropanoic acid or its ester derivative under appropriate conditions to form the amide bond. This step typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
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Esterification: : Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the methyl ester of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
Biologically, the compound’s structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Its sulfonyl and amide groups are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The benzo[b]thiophene core is present in several drugs, indicating possible applications in treating diseases such as cancer, inflammation, and infections.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The amide bond provides stability and specificity in binding to biological targets, while the benzo[b]thiophene core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Key Structural Analogs
The compound Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) () shares the tetrahydrobenzo[b]thiophene core but differs in substituents. Below is a comparative analysis:
Discussion of Substituent Effects
The sulfonamide group in the target compound may improve metabolic stability relative to the ethoxy-oxoethyl moiety in 6o, which could be prone to hydrolysis.
Synthetic Efficiency: Compound 6o was synthesized via a Petasis reaction with a moderate yield (22%), attributed to steric and electronic challenges in multicomponent reactions .
Conformational Influence :
- The 6-methyl group in the target compound could restrict the tetrahydrobenzo[b]thiophene ring’s flexibility, affecting binding to biological targets. Compound 6o lacks this substituent, possibly allowing greater conformational freedom.
Spectroscopic Characterization :
Contextual Relevance of Chlorinated Aromatics
highlights chlorinated aromatics (e.g., 2,3,5,6-tetrachloroaniline) as pesticidal agents. However, its complex structure distinguishes it from simpler chlorinated derivatives, likely altering toxicity and environmental persistence profiles.
Biological Activity
Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₄S
- Molecular Weight : 403.87 g/mol
- CAS Number : 221529-58-4
This compound features a benzo[b]thiophene core, which is known for its diverse pharmacological properties, and a sulfonamide group that may contribute to its biological activity.
Analgesic Activity
Research has indicated that derivatives of benzo[b]thiophene exhibit significant analgesic effects. A study utilizing the "hot plate" method demonstrated that compounds similar to this compound showed analgesic effects exceeding those of standard analgesics like metamizole . This suggests potential applications in pain management.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity is vital for conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
- Study on Pain Relief :
- Anti-inflammatory Activity Assessment :
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
